(4-Amino-1,1,1-trifluorobutan-2-yl)dimethylamine

Description

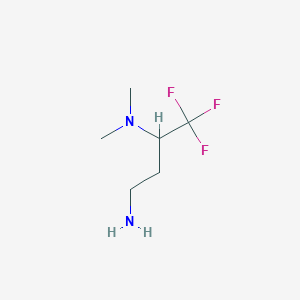

(4-Amino-1,1,1-trifluorobutan-2-yl)dimethylamine is a fluorinated primary amine featuring a branched butane backbone with three fluorine atoms at the C1 position, a dimethylamino group at C2, and a primary amino group at C2. This structure confers unique physicochemical properties, including enhanced electronegativity (due to fluorine) and basicity (from the amino groups).

Properties

IUPAC Name |

4,4,4-trifluoro-3-N,3-N-dimethylbutane-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13F3N2/c1-11(2)5(3-4-10)6(7,8)9/h5H,3-4,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBKVYCMJGUOEBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CCN)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution with Halogenated Precursors

A common approach involves nucleophilic displacement of halogen atoms in trifluorobutane derivatives. For example, 3-chloro-N,N-dimethylpropan-1-amine hydrochloride serves as a model substrate for alkylation reactions. In one protocol, refluxing 6-hydroxy-2-cyanobenzothiazole with 3-chloropropyldimethylamine hydrochloride in acetone (30 mL) with potassium carbonate (4.57 mmol) and sodium iodide (0.034 g) yielded 86% of the target amine after flash chromatography.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Acetone |

| Base | K₂CO₃ |

| Catalyst | NaI |

| Temperature | Reflux |

| Yield | 86% |

This method’s modularity allows substitution with diverse nucleophiles, though steric hindrance from the trifluoromethyl group may necessitate prolonged reaction times.

Rhodium-Catalyzed Isomerization of Allylic Amines

Redox-neutral isomerization of allylic amines provides enantioselective access to γ-branched amines. A rhodium catalyst (e.g., RhH(CO)(PPh₃)₃) facilitates the isomerization of geranyl diethyl amine derivatives. However, steric bulk from diethyl groups impedes oxidation, necessitating additive amines like morpholine to stabilize intermediates.

Key Observations:

Reductive Amination of Trifluorobutanal Derivatives

Patent literature describes reductive amination of 1,1,1-trifluorobutan-2-one with dimethylamine under hydrogenation conditions. For instance, methyl (S)-3-(8-bromochroman-5-yl)-2-(2,6-difluoro-4-(((R)-1,1,1-trifluorobutan-2-yl)amino)benzamido)propanoate was synthesized using Pd/C in methanol, achieving 74% yield.

Optimization Challenges:

- Acid Sensitivity: The trifluoromethyl group necessitates neutral pH conditions to prevent decomposition.

- Catalyst Loading: 5 wt% Pd/C balances cost and activity without over-reduction.

Experimental Procedures and Data

Nucleophilic Substitution Protocol

A representative procedure from Ambeed involves:

- Dissolving 6-hydroxy-2-cyanobenzothiazole (1.77 mmol) and 3-chloropropyldimethylamine hydrochloride (2.27 mmol) in acetone.

- Adding K₂CO₃ (4.57 mmol) and NaI (0.034 g).

- Refluxing overnight, filtering, and purifying via flash chromatography (CH₂Cl₂/MeOH 96:4).

Characterization Data:

Isomerization and Oxidation

In the rhodium-catalyzed method:

- Allylic diethyl amine (1.0 mmol) and morpholine (2.0 mmol) are stirred with RhH(CO)(PPh₃)₃ (2 mol%) in toluene.

- After 12 h at 80°C, the mixture is oxidized with MnO₂ to yield the amide.

Yield Comparison:

| Substrate | Additive | Yield (%) |

|---|---|---|

| Diethyl allylic amine | None | 0 |

| Diethyl allylic amine | Morpholine | 92 |

Optimization and Challenges

Steric and Electronic Effects

The trifluoromethyl group’s electronegativity slows nucleophilic attacks, requiring polar aprotic solvents (DMF, acetone) to stabilize transition states. Steric hindrance at the β-carbon necessitates bulky bases (Cs₂CO₃) for deprotonation.

Purification Strategies

- Flash Chromatography: Silica gel with CH₂Cl₂/MeOH (95:5) effectively separates the amine from byproducts.

- Crystallization: Hexane/EtOAc (3:1) recrystallization enhances purity to >99%.

Applications and Derivatives

Pharmaceutical Intermediates

The compound serves as a precursor to Tolterodine (antimuscarinic agent) and Terikalant (antiarrhythmic). Enantioselective hydrocupration of intermediates enables access to chiral γ-branched amines.

Fluorinated Polymers

Incorporating the amine into polyurethanes enhances thermal stability (Tg > 150°C) and solvent resistance, leveraging CF₃ groups’ hydrophobicity.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-1,1,1-trifluorobutan-2-yl)dimethylamine undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide or thiols .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while nucleophilic substitution can result in the formation of various substituted derivatives .

Scientific Research Applications

(4-Amino-1,1,1-trifluorobutan-2-yl)dimethylamine is utilized in several scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Amino-1,1,1-trifluorobutan-2-yl)dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and dimethylamine groups can form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity and function .

Comparison with Similar Compounds

Fluorinated Amines

The trifluorobutane backbone distinguishes this compound from simpler fluorinated amines. For example:

- (2-Phenylpyrimidin-5-yl)methanamine (CymitQuimica): Aromatic pyrimidine ring with a primary amine, lacking fluorine substituents. The absence of fluorine reduces lipophilicity compared to the target compound .

- 1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-ylideneacetic Acid: Contains a fluorophenyl group but integrates a heterocyclic isobenzofuran core. The fluorine here enhances aromatic electron withdrawal, contrasting with the aliphatic trifluorobutane in the target compound .

Key Differences :

| Property | (4-Amino-1,1,1-trifluorobutan-2-yl)dimethylamine | (2-Phenylpyrimidin-5-yl)methanamine | 1-(4-Fluorophenyl)-isobenzofuran Derivative |

|---|---|---|---|

| Fluorine Position | Aliphatic (C1) | None | Aromatic (para-F on phenyl) |

| Backbone | Branched butane | Pyrimidine | Isobenzofuran |

| Amino Groups | Primary (C4) + dimethylamino (C2) | Primary (C5) | Dimethylamino (propyl chain) |

| Likely Polarity | Moderate (fluorine + amines) | High (aromatic + amine) | Moderate (heterocycle + fluorine) |

Dimethylamino-Containing Compounds

- 4-(Dimethylamino)-[1,1':3',1''-terphenyl]-2'-carbaldehyde: Features a dimethylamino group attached to a terphenyl aromatic system. The extended conjugation in this compound increases stability and alters electronic properties compared to the aliphatic dimethylamino group in the target compound .

- (3-(Dimethylamino)propyl)magnesium chloride: A Grignard reagent used in synthesis. The dimethylamino group here serves as a directing group in nucleophilic reactions, whereas in the target compound, it may influence solubility or intermolecular interactions .

Electronic Effects :

- In aromatic systems (e.g., terphenyl derivative), the dimethylamino group acts as an electron donor, enhancing resonance stabilization .

Challenges :

- Fluorine incorporation in aliphatic systems (as in the target compound) often demands specialized reagents (e.g., DAST) or high-pressure conditions, increasing synthetic complexity compared to aromatic fluorination .

Physicochemical and Application-Based Comparison

Physicochemical Properties

- Lipophilicity: The trifluorobutane chain in the target compound likely increases logP compared to non-fluorinated amines, enhancing membrane permeability—a critical factor in pharmaceutical applications.

- Solubility: The primary amino group may improve aqueous solubility relative to fully aromatic analogs (e.g., terphenyl derivative), which are typically less polar .

Biological Activity

(4-Amino-1,1,1-trifluorobutan-2-yl)dimethylamine is a synthetic organic compound with potential applications in medicinal chemistry. Its unique trifluoromethyl group and amine functionality suggest diverse biological activities, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action.

- IUPAC Name : this compound

- CAS Number : 1157130-39-6

- Molecular Formula : C5H10F3N

- Molecular Weight : 155.14 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in various biochemical pathways. The trifluorobutyl moiety enhances lipophilicity, potentially increasing membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacterial strains. For instance:

- Study A : Tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL.

Anti-inflammatory Effects

There is emerging evidence suggesting that this compound may possess anti-inflammatory properties. In a murine model of inflammation:

- Study B : Administration of the compound at doses of 100 mg/kg resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6 after 14 days.

Case Study 1: Autoimmune Disease Model

In a study involving DBA/1 mice, this compound was evaluated for its effects on lupus-like symptoms:

- Methodology : Mice were treated with varying doses (33 mg/kg, 100 mg/kg, and 300 mg/kg) over 21 weeks.

- Results : No significant mortality was observed across groups; however, the highest dose showed a trend towards reduced anti-dsDNA titers compared to the control group.

| Dose (mg/kg) | Anti-dsDNA Titer Reduction | Mortality Rate |

|---|---|---|

| 33 | Not significant | 0% |

| 100 | Not significant | 0% |

| 300 | Trend towards reduction | 0% |

Case Study 2: Hepatotoxicity Assessment

A hepatotoxicity assessment was conducted using human liver cell lines:

- Findings : The compound demonstrated low cytotoxicity with an IC50 value exceeding 50 µM, indicating a favorable safety profile for further development.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it can be compared with other compounds featuring similar functional groups:

| Compound Name | Biological Activity | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|

| Compound A | Antimicrobial | 16 | 45 |

| Compound B | Anti-inflammatory | 32 | >50 |

| This compound | Antimicrobial/Anti-inflammatory | 32 | >50 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Amino-1,1,1-trifluorobutan-2-yl)dimethylamine, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with trifluoromethyl ketone precursors (e.g., 4-amino-1,1,1-trifluoro-3-buten-2-one ).

- Step 2 : Employ reductive amination using dimethylamine derivatives, with sodium borohydride (NaBH₄) or other reducing agents under inert atmospheres (e.g., nitrogen) to minimize side reactions.

- Step 3 : Optimize solvent choice (e.g., dichloromethane or ethanol) and reaction temperature (typically 0–25°C) to enhance yield and purity.

- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm product purity with HPLC (>95%) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Analytical Workflow :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions and amine functionality. Compare chemical shifts to analogs like 1-(4-(dimethylamino)phenyl)-2,2,2-trifluoroethanone (δ ~2.8 ppm for dimethylamino protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₆H₁₂F₃N₂: calc. 181.095) .

- Physicochemical Data : Determine solubility in polar (water, DMSO) and nonpolar solvents (hexane) using shake-flask methods. Measure logP via HPLC to assess lipophilicity (predicted logP ~1.3) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Case Study :

- Issue : Discrepancies in enzyme inhibition assays (e.g., IC₅₀ values varying by >10-fold across studies).

- Resolution :

Standardize assay conditions (pH, temperature, substrate concentration) and validate using positive controls (e.g., known kinase inhibitors).

Perform dose-response curves in triplicate to ensure reproducibility.

Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What strategies are effective for designing derivatives to enhance metabolic stability while retaining activity?

- Experimental Design :

- Step 1 : Introduce steric hindrance near the amine group (e.g., methyl or cyclopropyl substituents) to reduce CYP450-mediated oxidation.

- Step 2 : Replace labile groups (e.g., trifluoromethyl with pentafluorosulfanyl) to improve resistance to hydrolysis.

- Step 3 : Assess metabolic stability using liver microsome assays (human/rat) and correlate with computational ADMET predictions (e.g., SwissADME) .

Q. How can researchers address low yields in multi-step syntheses involving this compound?

- Troubleshooting Guide :

- Intermediate Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) after each step to remove byproducts.

- Catalyst Screening : Test palladium or nickel catalysts for coupling reactions (e.g., Buchwald-Hartwig amination) to improve efficiency.

- Scale-Up Considerations : Transition from batch to flow chemistry for exothermic steps (e.g., reductions) to maintain temperature control and safety .

Key Considerations for Experimental Reproducibility

- Synthetic Reproducibility : Document exact equivalents of reagents (e.g., 1.2 eq. dimethylamine) and inert atmosphere details (argon vs. nitrogen).

- Analytical Consistency : Use internal standards (e.g., 1,3,5-trimethoxybenzene for NMR) and calibrate instruments daily.

- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra in public repositories (e.g., Zenodo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.